1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 5-formyl-2-methoxyphenylmethyl group at position 1, a trifluoromethylphenyl substituent at position 3, and a carboxamide group at position 4.
Properties
CAS No. |
865656-57-1 |
|---|---|
Molecular Formula |
C26H22F3N3O5S |
Molecular Weight |
545.53 |
IUPAC Name |
1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H22F3N3O5S/c1-14-20-22(34)32(18-8-6-5-7-17(18)26(27,28)29)25(36)31(24(20)38-21(14)23(35)30(2)3)12-16-11-15(13-33)9-10-19(16)37-4/h5-11,13H,12H2,1-4H3 |
InChI Key |
VQKQNFOKBQIKNW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide belongs to a class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the existing literature on the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-d]pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of trifluoromethyl and methoxy groups is significant for its pharmacological profile.
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to our target have shown dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase (AICARFTase), critical enzymes in the purine synthesis pathway. This dual action is associated with potent antitumor effects against several cancer cell lines including KB and IGROV1, with IC50 values ranging from 4.7 to 334 nM .
- Cell Morphology and Apoptosis Induction : In studies involving lymphoma cell lines (e.g., SU-DHL-6), certain derivatives demonstrated significant changes in cell morphology and induced apoptosis in a concentration-dependent manner . For instance, a related compound exhibited an IC50 of 0.55 μM against SU-DHL-6 cells, highlighting the potential effectiveness of these compounds in cancer therapy.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Minimum Inhibitory Concentration (MIC) : Studies have reported varying levels of antimicrobial activity against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). One derivative showed promising results with an MIC comparable to conventional antibiotics like ciprofloxacin .
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antibacterial activity, possibly due to improved interaction with bacterial cell membranes or target proteins .
Case Study 1: Antitumor Efficacy
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The most effective compounds were those that optimized the structural modifications around the thieno ring system, leading to enhanced GARFTase inhibition and significant tumor growth suppression in vitro .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, derivatives were tested against various pathogens. The results indicated that certain modifications significantly increased efficacy against MRSA strains, suggesting that structural diversity within thieno[2,3-d]pyrimidines can lead to substantial improvements in antimicrobial potency .
Research Findings Summary Table
| Activity | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Antitumor | SU-DHL-6 cells | 0.55 μM | GARFTase inhibition |
| Antimicrobial | Staphylococcus aureus | Comparable to 8 µg/mL | Membrane interaction |
| MRSA | Varies by derivative | Target protein interaction |
Scientific Research Applications
Anticancer Activity
Several studies have reported on the anticancer properties of compounds with similar structures to 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide. For instance, derivatives of trifluoromethyl pyrimidines have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting an amide moiety have been evaluated for their anticancer activities against cell lines such as PC3, K562, Hela, and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 5.0 |
| Compound B | K562 | 7.5 |
| Compound C | Hela | 4.0 |
| Compound D | A549 | 6.0 |
Antifungal Activity
Research indicates that similar compounds possess antifungal properties. For example, novel trifluoromethyl pyrimidine derivatives have demonstrated in vitro antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These compounds exhibited inhibition rates comparable to established antifungal agents .
Insecticidal Properties
In addition to antifungal and anticancer activities, some derivatives have shown insecticidal effects against agricultural pests. The efficacy of these compounds was assessed through bioassays revealing moderate insecticidal activity against species such as Mythimna separata and Spodoptera frugiperda .
Study 1: Anticancer Evaluation
In a comprehensive study conducted by the National Cancer Institute (NCI), a series of synthesized compounds were screened against a panel of 60 human cancer cell lines. The results indicated that certain derivatives of thieno[2,3-d]pyrimidines exhibited promising antiproliferative activity, leading to further investigation into their mechanisms of action .
Study 2: Antifungal Efficacy
A study focused on the antifungal potential of trifluoromethyl pyrimidine derivatives demonstrated that specific compounds inhibited fungal growth effectively at concentrations as low as 50 µg/ml. The results highlighted the potential for these compounds to be developed into new antifungal agents .
Chemical Reactions Analysis
Formyl Group Reactions
The aldehyde functionality undergoes characteristic transformations:
Key Finding : The formyl group’s reactivity is sterically hindered by the adjacent methoxy group, requiring prolonged reaction times for complete conversion.
Methoxy Group Transformations
The –OCH₃ group participates in demethylation and electrophilic substitutions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃ in DCM, –78°C → RT, 24h | Phenolic hydroxyl group (–OH) | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | Nitro-substituted derivative |
Note : Demethylation is often employed to enhance solubility for biological assays .
Carboxamide Group Reactivity
The –CON(CH₃)₂ group undergoes hydrolysis and substitution:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid (–COOH) | |
| Alkylation | K₂CO₃, alkyl halide, DMF, 80°C, 12h | N-alkylated carboxamide derivatives |
Challenge : The electron-withdrawing trifluoromethyl group reduces nucleophilicity, necessitating harsh conditions for substitution .
Core-Modification Reactions
The thieno[2,3-d]pyrimidine core supports electrophilic aromatic substitution (EAS) and annulation:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | PCl₅, POCl₃, 110°C, 5h | Chlorinated derivatives at C-2 or C-4 | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, 80°C | Biaryl-functionalized analogs |
Structural Insight : The electron-deficient core directs EAS to the C-5 and C-7 positions .
Trifluoromethyl Group Effects
The –CF₃ group exerts strong electron-withdrawing effects, influencing reaction pathways:
-
Enhances stability of intermediates in nucleophilic substitutions.
-
Reduces basicity of adjacent functional groups, complicating protonation steps .
Comparative Reactivity Table
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Pathway |
|---|---|---|
| Formyl (–CHO) | 5 | Nucleophilic addition |
| Methoxy (–OCH₃) | 3 | Demethylation |
| Carboxamide (–CONR₂) | 2 | Hydrolysis |
| Thieno[2,3-d]pyrimidine | 4 | Electrophilic substitution |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group: The target compound’s 2-(trifluoromethyl)phenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., TP3), a feature common in kinase inhibitors and antiviral agents .
- Thiophene vs. Thiazole Cores : Thiazolo[3,2-a]pyrimidines (e.g., compound in ) exhibit distinct electronic profiles due to sulfur and nitrogen positioning, affecting redox properties and target selectivity.
Research Findings and Limitations
Inferred Bioactivity
While direct data on the target compound is absent, structurally related molecules provide insights:
- Antitumor Potential: Analogs like TP3 and redox-cofactor BGC-encoded lankacidin C (from Pseudomonas) show antitumor activity, hinting at possible applications for the target compound .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl) have demonstrated activity against resistant bacterial strains in preliminary studies .
Limitations in Current Knowledge
- Lack of Direct Studies: No in vitro or in vivo data exist for the target compound, requiring extrapolation from analogs.
- Diverse Biological Targets: Similar compounds (e.g., amide-based thienopyrimidines) vary widely in activity (antimalarial, antischistosomal), complicating predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
